![molecular formula C12H18O3S B14505486 Ethanol, 2-[(2,5-diethoxyphenyl)thio]- CAS No. 62774-53-2](/img/structure/B14505486.png)
Ethanol, 2-[(2,5-diethoxyphenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound is characterized by the presence of a thiol group (-SH) attached to an ethanol backbone, with a 2,5-diethoxyphenyl group as a substituent. Thiols are known for their distinctive odors and are often used in various chemical reactions due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(2,5-diethoxyphenyl)thio]- typically involves the reaction of 2,5-diethoxyphenylthiol with an appropriate ethanol derivative. One common method is the nucleophilic substitution reaction where the thiol group attacks an electrophilic carbon in the ethanol derivative, leading to the formation of the desired product. The reaction is usually carried out under basic conditions to deprotonate the thiol group, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of ethanol, 2-[(2,5-diethoxyphenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation to ensure the compound’s purity. Industrial methods may also employ continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Alkyl halides are typical electrophiles in substitution reactions, with bases like sodium hydroxide (NaOH) to deprotonate the thiol group.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Thiols are regenerated from disulfides.
Substitution: Thioethers are formed as major products.
科学研究应用
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of ethanol, 2-[(2,5-diethoxyphenyl)thio]- involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in biological molecules, which can lead to the modulation of enzyme activity and other cellular processes. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and the formation of thioether linkages.
相似化合物的比较
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but without the phenyl group.
2-Phenylethanethiol: Contains a phenyl group but lacks the diethoxy substituents.
2-(Phenylthio)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Ethanol, 2-[(2,5-diethoxyphenyl)thio]- is unique due to the presence of the 2,5-diethoxyphenyl group, which imparts distinct chemical and physical properties. This substitution pattern can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
62774-53-2 |
|---|---|
分子式 |
C12H18O3S |
分子量 |
242.34 g/mol |
IUPAC 名称 |
2-(2,5-diethoxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C12H18O3S/c1-3-14-10-5-6-11(15-4-2)12(9-10)16-8-7-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
InChI 键 |
CIRXMVSFDSJPCY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)OCC)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



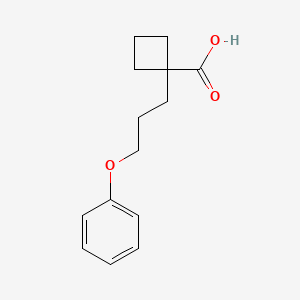
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)
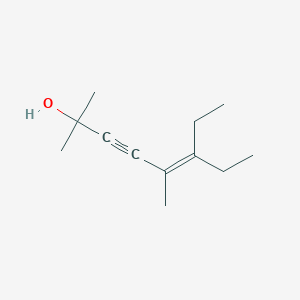
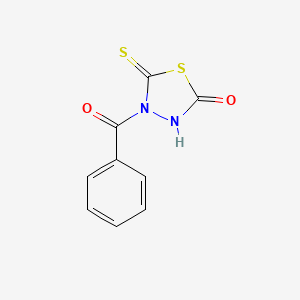

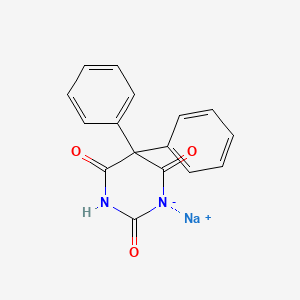
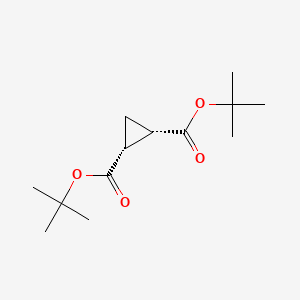
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
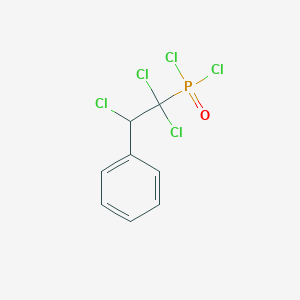
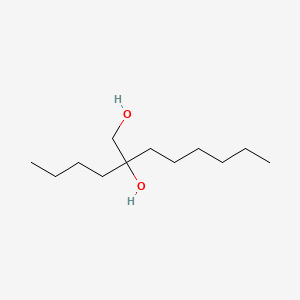
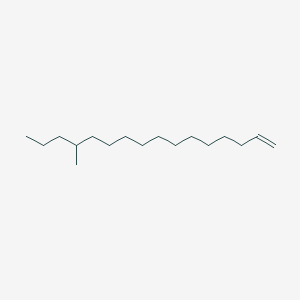
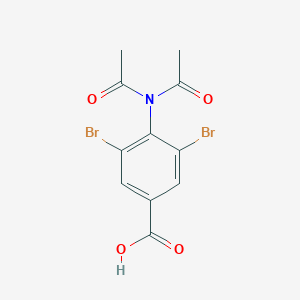
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
